molecular formula C11H9F3N2OS B2959021 5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 937628-92-7

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B2959021
CAS No.: 937628-92-7
M. Wt: 274.26
InChI Key: SRWPNXNORWHNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine is a chemical compound with the molecular formula C11H9F3N2OS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound features a thiazole ring substituted with a trifluoromethoxyphenyl group, making it a subject of interest in various scientific research fields .

Scientific Research Applications

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets to exert their effects . For instance, some thiazole derivatives can block calcium channels, inhibiting the NDH-2 enzyme and causing dissipation of the membrane potential .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole in different solvents could affect its distribution and availability in different environments . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine typically involves the reaction of 4-(trifluoromethoxy)benzylamine with thioamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine lies in its specific combination of the trifluoromethoxyphenyl group and the thiazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)17-8-3-1-7(2-4-8)5-9-6-16-10(15)18-9/h1-4,6H,5H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWPNXNORWHNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.